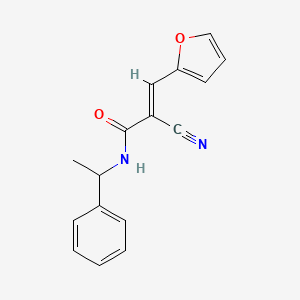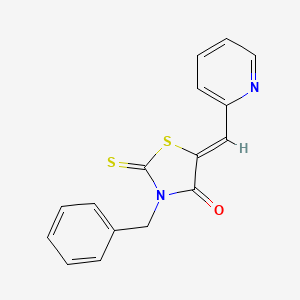![molecular formula C15H10FN3O B11683415 5-[2-(4-Fluorophenyl)diazenyl]-8-quinolinol CAS No. 3588-82-7](/img/structure/B11683415.png)
5-[2-(4-Fluorophenyl)diazenyl]-8-quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-5,8-DIHYDROQUINOLIN-8-ONE is a synthetic organic compound characterized by the presence of a fluorophenyl group and a hydrazinylidene moiety attached to a dihydroquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-5,8-DIHYDROQUINOLIN-8-ONE typically involves the condensation of 4-fluorophenylhydrazine with a suitable quinolinone precursor under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinolinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a catalyst or under reflux conditions.
Major Products
Oxidation: Quinolinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted quinolinone compounds.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-5,8-DIHYDROQUINOLIN-8-ONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, the compound’s potential therapeutic effects are investigated, particularly its ability to interact with specific biological targets. It may serve as a lead compound for the development of new pharmaceuticals aimed at treating various diseases.
Industry
In the industrial sector, (5E)-5-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-5,8-DIHYDROQUINOLIN-8-ONE can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5E)-5-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-5,8-DIHYDROQUINOLIN-8-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4E)-4-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione
- 4-[(E)-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PYRIDINE
Uniqueness
Compared to similar compounds, (5E)-5-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-5,8-DIHYDROQUINOLIN-8-ONE stands out due to its specific structural features, such as the quinolinone core and the fluorophenyl group. These features confer unique chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
3588-82-7 |
|---|---|
Molecular Formula |
C15H10FN3O |
Molecular Weight |
267.26 g/mol |
IUPAC Name |
5-[(4-fluorophenyl)diazenyl]quinolin-8-ol |
InChI |
InChI=1S/C15H10FN3O/c16-10-3-5-11(6-4-10)18-19-13-7-8-14(20)15-12(13)2-1-9-17-15/h1-9,20H |
InChI Key |
OAYPFODTEYANHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)N=NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-N-(2-oxo-2-phenyl-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B11683335.png)
![(5Z)-5-{3-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11683347.png)

![ethyl 4-{2,5-dimethyl-3-[(E)-(2-{[(4-nitrophenyl)sulfanyl]acetyl}hydrazinylidene)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B11683359.png)
![(5E)-5-({2-[(4-Fluorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11683361.png)
![ethyl 1-butyl-2-methyl-5-[(naphthalen-1-ylcarbonyl)oxy]-1H-benzo[g]indole-3-carboxylate](/img/structure/B11683365.png)
![2-(Ethylsulfanyl)ethyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11683367.png)
![(2Z)-N-(2,4-dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B11683373.png)
![5-[5-(4-Chloro-phenyl)-furan-2-ylmethylene]-3-ethyl-2-thioxo-thiazolidin-4-one](/img/structure/B11683378.png)
![N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-2-phenylquinoline-4-carbohydrazide](/img/structure/B11683385.png)
![5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11683389.png)
![4-({4-[(E)-(4-hydroxy-2,6-dioxo-1-phenyl-1,6-dihydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid](/img/structure/B11683390.png)

![N'-[(3E)-1-(azepan-1-ylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B11683420.png)
